![molecular formula C9H8ClFN2 B13433627 2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)
2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes both chlorine and fluorine substituents, imparts distinct chemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorofluoromethyl-substituted benzene derivative with a suitable imidazole precursor. The reaction conditions often require the use of catalysts, such as nickel or copper, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, including halogenation and cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Fluoro-1-methyl-1H-benzo[d]imidazole
- 2-Chloro-1-methyl-1H-benzo[d]imidazole
- 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole
Comparison: Compared to its analogs, 2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole exhibits unique properties due to the presence of both chlorine and fluorine atoms. This dual substitution enhances its reactivity and potential for diverse applications. For example, the fluorine atom can increase the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C9H8ClFN2 |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
2-[chloro(fluoro)methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C9H8ClFN2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3 |
InChI Key |
JKNBHQLQZPENCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


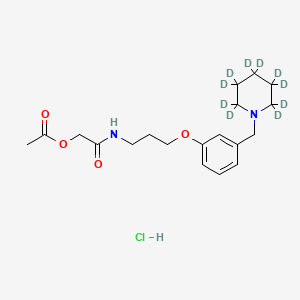

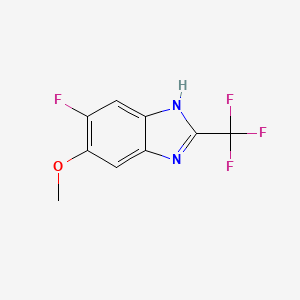
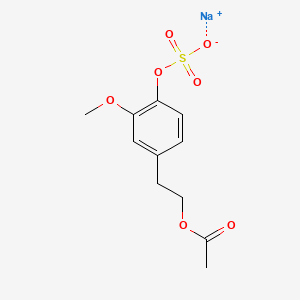
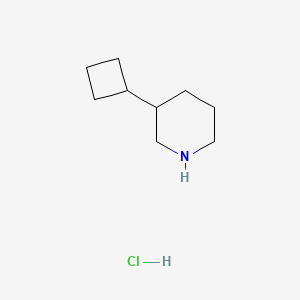
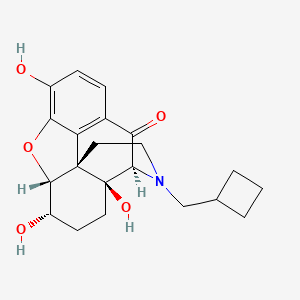
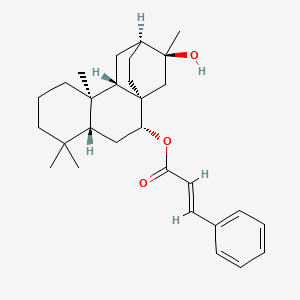
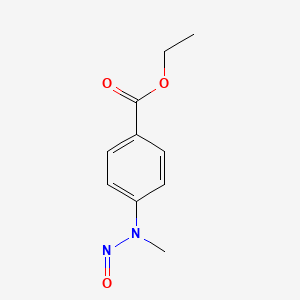
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
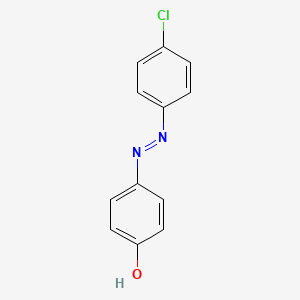
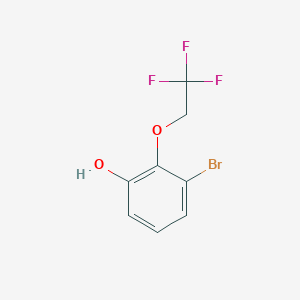
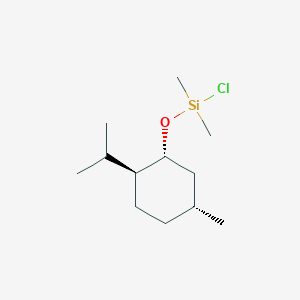
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
